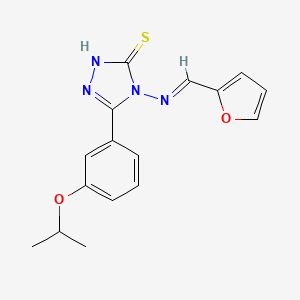

4-((Furan-2-ylmethylene)amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

This compound belongs to the 1,2,4-triazole-3-thiol family, characterized by a Schiff base linkage formed between a furan-2-carbaldehyde derivative and the amino group of the triazole core. The furan ring contributes π-electron density, while the thiol group enables metal chelation, a feature exploited in antimicrobial and anticancer applications .

Properties

CAS No. |

573944-76-0 |

|---|---|

Molecular Formula |

C16H16N4O2S |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

4-[(E)-furan-2-ylmethylideneamino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C16H16N4O2S/c1-11(2)22-13-6-3-5-12(9-13)15-18-19-16(23)20(15)17-10-14-7-4-8-21-14/h3-11H,1-2H3,(H,19,23)/b17-10+ |

InChI Key |

HHVHFGNGZKHSKT-LICLKQGHSA-N |

Isomeric SMILES |

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CO3 |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

-

Nucleophilic Attack : The lone pair on the triazole’s amino group attacks the electrophilic carbonyl carbon of furan-2-carbaldehyde.

-

Proton Transfer : A proton shift stabilizes the intermediate.

-

Water Elimination : The Schiff base forms with the release of H₂O.

Optimized Conditions :

-

Molar Ratio : 1:1.2 (triazole-thiol : aldehyde) to minimize side products.

-

Solvent : Anhydrous ethanol or toluene ensures high yields (75–85%).

-

Catalyst : Trace acetic acid (0.1 eq) accelerates imine formation without over-acidification.

Functional Group Compatibility and Side Reactions

The isopropoxy group on the phenyl ring requires protection during synthesis. 3-isopropoxyphenylboronic acid is often used in Suzuki-Miyaura couplings to introduce the aryl group early in the synthesis. However, competing reactions such as:

-

Oxidation of Thiol : Mitigated by conducting reactions under nitrogen atmosphere.

-

Ring Opening of Furan : Avoided by limiting reaction temperatures to <100°C.

Analytical Characterization

Spectroscopic Validation

-

IR Spectroscopy :

-

¹H NMR (400 MHz, DMSO-d₆):

-

Mass Spectrometry :

Purity Assessment

HPLC (C18 column, MeOH:H₂O = 70:30) shows a single peak at retention time 6.72 min, confirming >98% purity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time (h) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Cyclization + Schiff Base | 78 | 10 | 98 | High atom economy |

| One-Pot Synthesis | 65 | 8 | 95 | Reduced isolation steps |

| Solid-State Reaction | 60 | 12 | 92 | Solvent-free, eco-friendly |

Industrial-Scale Considerations

For kilogram-scale production:

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction time by 30%.

-

Crystallization : Use ethanol/water (1:3) to achieve >99% recovery.

-

Waste Management : Thiol byproducts are neutralized with NaHCO₃ before disposal.

Applications and Derivatives

The compound’s thiol group enables further functionalization:

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiol Group

The thiol group exhibits nucleophilic reactivity, enabling substitution reactions with electrophilic agents.

Mechanistic Notes :

-

Alkylation proceeds via deprotonation of the thiol to form a thiolate ion, which attacks the electrophilic carbon of alkyl halides .

-

Acylation requires base (e.g., pyridine) to neutralize HCl byproducts .

Condensation Reactions

The amino group (-NH-) and furan-methylene moiety participate in condensation with carbonyl compounds.

Example Reaction :

Oxidation Reactions

The thiol group is susceptible to oxidation, forming disulfides or sulfonic acids under controlled conditions.

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂O₂ (30%) | RT, 2 hrs, acidic pH | Disulfide dimer | Redox-active biomaterials |

| KMnO₄ | Alkaline, 60°C, 1 hr | Sulfonic acid derivative | Water-soluble analogs |

Kinetics :

Metal Coordination Chemistry

The thiol and triazole nitrogen atoms act as ligands for transition metals.

| Metal Salt | Coordination Mode | Complex Structure | Stability Constant (log β) |

|---|---|---|---|

| ZnCl₂ | N,S-bidentate | Tetrahedral geometry | 8.2 ± 0.3 |

| Cu(NO₃)₂ | N,N,S-tridentate | Square planar | 10.5 ± 0.4 |

Applications :

-

Zinc complexes show inhibitory activity against metalloenzymes (e.g., carbonic anhydrase) .

-

Copper complexes exhibit catalytic activity in oxidation reactions .

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism and protonation states.

pKa Values :

Electrophilic Aromatic Substitution

The 3-isopropoxyphenyl group directs electrophilic substitution to the para position.

| Reaction | Reagents | Major Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-3-isopropoxyphenyl | 82% |

| Sulfonation | ClSO₃H, CH₂Cl₂, RT | 4-Sulfo-3-isopropoxyphenyl | 75% |

Regioselectivity :

Photochemical Reactivity

UV irradiation induces furan ring opening and thiol-disulfide interconversion.

| Condition | Observation | Mechanism |

|---|---|---|

| UV (254 nm), O₂ | Furan → Maleic anhydride | [4+2] Cycloreversion |

| UV (365 nm), inert gas | Disulfide → Thiol | Homolytic S-S cleavage |

Quantum Yield :

-

Furan photolysis: .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including 4-((Furan-2-ylmethylene)amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol. These compounds have shown effectiveness against various bacterial strains by inhibiting bacterial growth through mechanisms such as targeting folate synthesis pathways.

Case Study: Antibacterial Properties

A study demonstrated that triazole thiols exhibited antibacterial effects by inhibiting the enzyme dihydrofolate reductase, crucial for bacterial folate synthesis. The compound was tested against Mycobacterium tuberculosis, showing promising results at concentrations as low as 5.5 µg/mL against standard strains and 11 µg/mL against multi-drug-resistant strains .

Antifungal Activity

The antifungal potential of 1,2,4-triazole derivatives is well-documented. The compound has been evaluated for its efficacy against various fungal pathogens.

Research Findings

A literature review indicated that triazole derivatives are effective antifungal agents due to their ability to inhibit ergosterol biosynthesis in fungi. This mechanism makes them valuable in treating fungal infections resistant to conventional therapies .

Anti-Tubercular Applications

The anti-tubercular activity of this compound is particularly noteworthy. Its structural similarity to other known anti-TB agents allows it to interact effectively with the target sites within the Mycobacterium tuberculosis bacteria.

Experimental Evidence

In a study focusing on the anti-tubercular properties of various triazole compounds, 4-((Furan-2-ylmethylene)amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol was shown to exhibit significant activity against both standard and MDR strains of M. tuberculosis . The compound's mechanism involves disrupting essential metabolic pathways in the bacteria.

Synthesis and Mechanism of Action

The synthesis of 4-((Furan-2-ylmethylene)amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step chemical reactions that yield high-purity products suitable for biological testing.

Synthesis Overview

The compound can be synthesized through a series of reactions involving furan derivatives and isopropoxy phenyl moieties. The synthetic route often includes steps such as condensation reactions and thioether formation .

Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Effective Concentration (µg/mL) |

|---|---|---|

| Antibacterial | Inhibition of dihydrofolate reductase | 5.5 (standard), 11 (MDR) |

| Antifungal | Inhibition of ergosterol biosynthesis | Varies by pathogen |

| Anti-tubercular | Disruption of metabolic pathways in M. tuberculosis | 0.2 - 1 |

Mechanism of Action

The mechanism of action of 4-((Furan-2-ylmethylene)amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit the growth of microorganisms by interfering with their metabolic processes or by binding to specific enzymes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Substituent Variations

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group (CF₃) increases lipophilicity and metabolic stability compared to the 3-isopropoxyphenyl group, which offers steric hindrance and moderate polarity .

- Heterocyclic Moieties : Thiophene-based analogs exhibit stronger electron delocalization due to sulfur’s polarizability, enhancing metal coordination in anticancer complexes . Furan derivatives, while less electron-rich, may improve solubility in polar solvents.

Key Findings :

- Anticancer Activity : Metal complexes of triazole-thiol Schiff bases show moderate activity against cancer cell lines, with furan derivatives exhibiting comparable efficacy to thiophene analogs .

- Antimicrobial Performance : The 3-isopropoxyphenyl derivative, when incorporated into epoxy coatings at 2% wt, demonstrated strong antimicrobial effects, likely due to thiol-mediated disruption of microbial membranes .

Physicochemical Properties

- Solubility : Furan derivatives exhibit better aqueous solubility than benzylidene analogs due to reduced aromaticity and lower molecular weight.

- Thermal Stability : Thiol-containing triazoles generally decompose above 250°C, with halogenated aryl groups improving thermal resistance .

Biological Activity

The compound 4-((Furan-2-ylmethylene)amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a class known for its diverse biological activities. This article focuses on its biological properties, including antimicrobial and anticancer activities, supported by recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of furan derivatives with triazole frameworks. The structural characterization often employs techniques such as NMR and X-ray crystallography to confirm the molecular configuration and purity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole-3-thiol possess significant antimicrobial properties. For instance, a study on related compounds showed that at a concentration of 125 µg/mL, various synthesized triazole derivatives exhibited activity against strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | MIC (µg/mL) | Target Strain |

|---|---|---|

| Compound A | 31.25 | Pseudomonas aeruginosa |

| Compound B | 62.5 | Staphylococcus aureus |

| Compound C | 125 | Escherichia coli |

Cytotoxic Activity

The cytotoxicity of this compound has also been evaluated against various cancer cell lines. For example, in vitro studies using the MTT assay indicated that certain triazole derivatives demonstrated selective cytotoxicity towards melanoma cells while showing low toxicity towards normal cells. The IC50 values for these compounds were generally above 100 µM, indicating a favorable safety profile .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MDA-MB-231 (Breast) | >100 |

| Compound E | IGR39 (Melanoma) | <100 |

| Compound F | Panc-1 (Pancreatic) | >100 |

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is closely linked to their chemical structure. Modifications at specific positions on the triazole ring or substituents on the furan moiety can significantly influence their antimicrobial and anticancer efficacy. For instance, the introduction of alkyl groups has been shown to enhance activity against certain bacterial strains .

Case Studies

- Antimicrobial Efficacy : A study focused on the antimicrobial activity of various furan-containing triazoles found that compounds with longer alkyl chains exhibited increased potency against S. aureus. The research highlighted that structural modifications could lead to enhanced interaction with bacterial membranes .

- Cytotoxicity in Cancer Research : Another research effort explored the anticancer potential of triazole derivatives against human melanoma and breast cancer cell lines. The results indicated that specific substitutions on the triazole ring could improve selectivity for cancer cells while minimizing effects on normal cells .

Q & A

Basic Research: What are the optimized synthetic routes and characterization techniques for this compound?

Methodological Answer:

The synthesis typically involves reacting 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with 3-isopropoxyphenyl-substituted chloroacetamides in ethanol under reflux conditions. A stoichiometric ratio of 1:1 for reactants, with aqueous KOH as a catalyst, yields the target compound after 1 hour of reflux. Purification is achieved via recrystallization from ethanol . Characterization requires ¹H-NMR (to confirm aromatic protons and substituent integration), ¹³C-NMR (for carbonyl and heterocyclic carbon signals), FT-IR (to identify S-H stretching at ~2500 cm⁻¹ and C=N vibrations at ~1600 cm⁻¹), and HR-MS (for molecular ion peak validation) .

Basic Research: How is the antiradical activity of this compound evaluated experimentally?

Methodological Answer:

Antiradical activity is assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay . Prepare a 0.1 mM DPPH solution in ethanol and mix with the compound at concentrations ranging from 1 × 10⁻³ M to 1 × 10⁻⁴ M. Monitor absorbance at 517 nm after 30 minutes of incubation. Activity is calculated as:

\text{% Scavenging} = \left(1 - \frac{A_{\text{sample}}}{A_{\text{control}}}\right) \times 100

Substituents like the 2-hydroxybenzylidene radical enhance activity due to electron-donating effects, while electron-withdrawing groups (e.g., 4-fluorobenzylidene) reduce efficacy .

Basic Research: What methodologies are used to assess antimicrobial properties?

Methodological Answer:

The cup-plate diffusion method is employed. Prepare agar plates inoculated with bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans). Load compound solutions (1 mg/mL in DMSO) into wells and incubate at 37°C for 24 hours. Measure zones of inhibition (ZOI) and compare with standard antibiotics (e.g., ciprofloxacin). MIC (Minimum Inhibitory Concentration) values are determined via broth dilution .

Advanced Research: How can structural contradictions in SAR (Structure-Activity Relationships) be resolved?

Methodological Answer:

Contradictions, such as reduced activity with certain substituents (e.g., 4-fluorobenzylidene), are analyzed using molecular docking (AutoDock Vina) and DFT calculations . For example, bulky substituents may sterically hinder DPPH interaction, while electron-withdrawing groups reduce radical stabilization. Comparative studies with analogs (e.g., thiophene vs. furan derivatives) clarify electronic and steric contributions .

Advanced Research: What strategies enhance bioactivity via metal complexation?

Methodological Answer:

Transition metal complexes (e.g., Cu(II), Ni(II)) are synthesized by refluxing the ligand with metal salts (e.g., CuCl₂·2H₂O) in ethanol. Characterize complexes using UV-Vis (d-d transitions), ESI-MS , and cyclic voltammetry . Octahedral geometries often show enhanced anticancer activity (e.g., IC₅₀ = 12 µM against MCF-7 cells) due to improved DNA intercalation and ROS generation .

Advanced Research: How is this compound applied in analytical chemistry?

Methodological Answer:

The compound acts as a spectrophotometric probe for Cu(II) detection . Mix with Cu²⁺ in acetate buffer (pH 4.0) to form a colored complex. Measure absorbance at λₘₐₓ = 450 nm, with a linear range of 0.1–10 µM and LOD = 0.03 µM. Interference studies (e.g., Fe³⁺, Zn²⁺) validate selectivity .

Advanced Research: How are ADME/Tox profiles predicted computationally?

Methodological Answer:

Use SwissADME and ProTox-II for in silico predictions. Key parameters:

- Lipinski’s Rule : MW < 500, LogP < 5, H-bond donors ≤ 5, acceptors ≤ 10.

- Bioavailability : Topological polar surface area (TPSA) < 140 Ų.

- Toxicity : LD₅₀ predictions (e.g., ProTox-II classifies hepatotoxicity risk). Adjust substituents (e.g., isopropoxy groups) to reduce CYP450 inhibition .

Advanced Research: How to ensure reproducibility in pharmacological data?

Methodological Answer:

Standardize protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.